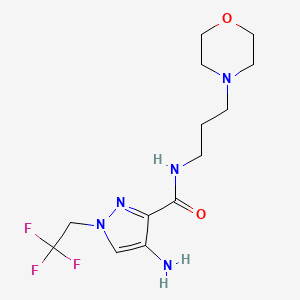
4-Amino-N-(3-morpholin-4-ylpropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Amino-N-(3-morpholin-4-ylpropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C13H20F3N5O2 and its molecular weight is 335.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Amino-N-(3-morpholin-4-ylpropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This compound's structure suggests it may interact with specific biological targets, leading to significant therapeutic effects.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Pyrazole core : A five-membered ring containing two nitrogen atoms.
- Morpholine moiety : A six-membered ring containing one nitrogen atom, which contributes to its biological activity.
- Trifluoroethyl group : Enhances lipophilicity and potentially alters pharmacokinetics.
Biological Activity Overview
Research indicates that 4-amino derivatives of pyrazole compounds often exhibit significant biological activities, particularly against various types of cancer. The following sections detail specific findings related to this compound's biological activity.
1. Antitumor Activity
Studies have demonstrated that this compound exhibits potent inhibitory effects on several kinases associated with tumor growth:
- Inhibition of CDK2/4 and FLT3 : The compound has shown significant inhibitory activity against cyclin-dependent kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3), which are critical in cell cycle regulation and hematological malignancies. In vitro assays indicated IC50 values below 5 nM for FLT3 mutants associated with drug resistance .
| Target Kinase | IC50 (nM) | Remarks |
|---|---|---|
| CDK2 | <5 | Potent inhibition observed |
| CDK4 | <5 | Required hydrophilic group for activity |
| FLT3 | <5 | Active against resistant mutants |
The mechanism by which this compound exerts its effects involves:
- Apoptosis induction : Flow cytometry studies showed a dose-dependent increase in apoptosis in MV4-11 cell lines, with treatment leading to over 51% apoptotic cells at 2 µM concentration .
- Signal pathway modulation : The compound inhibited phosphorylation of key proteins involved in signaling pathways downstream of FLT3 and CDKs, such as STAT5, AKT, and ERK, indicating a comprehensive blockade of pro-survival signals .
Case Studies and Experimental Findings
Several studies have explored the biological activity of similar pyrazole derivatives, providing insights into structure-activity relationships (SAR) and their implications for drug design.
Case Study 1: Structure-Activity Relationship
In a series of experiments aimed at understanding the SAR of pyrazole derivatives:
- Modifications to the morpholine and trifluoroethyl groups were systematically evaluated.
- Hydrophilic substituents were found essential for maintaining high inhibitory potency against target kinases .
Case Study 2: Cellular Studies
In cellular assays using leukemia cell lines:
Properties
IUPAC Name |
4-amino-N-(3-morpholin-4-ylpropyl)-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3N5O2/c14-13(15,16)9-21-8-10(17)11(19-21)12(22)18-2-1-3-20-4-6-23-7-5-20/h8H,1-7,9,17H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGQDSWEAWAICM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=NN(C=C2N)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














